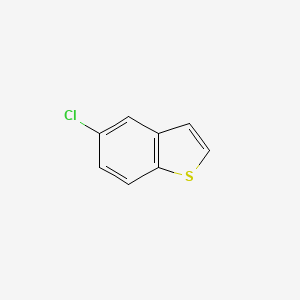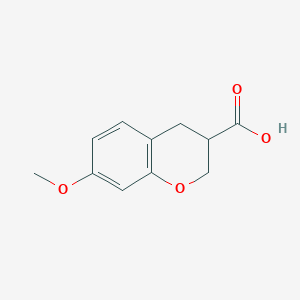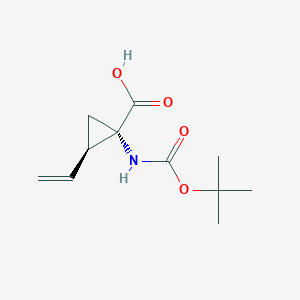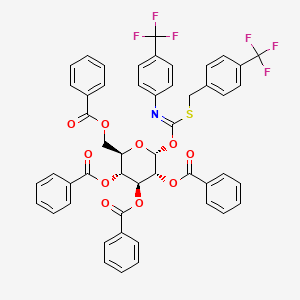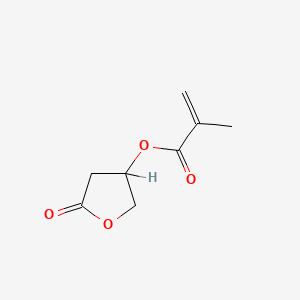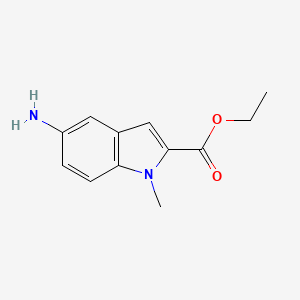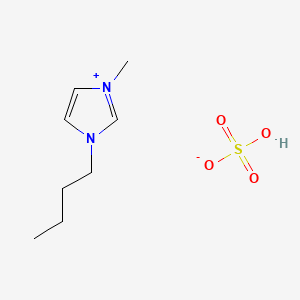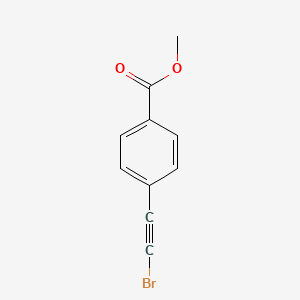
Methyl-4-(Bromethinyl)benzoat
Übersicht
Beschreibung
“Methyl 4-(bromoethynyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(bromoethynyl)benzoate” is almost planar . The compound is isostructural with methyl 4-iodobenzoate . The molecular formula is C10H7BrO2 .Physical And Chemical Properties Analysis
“Methyl 4-(bromoethynyl)benzoate” has a molecular weight of 239.07 . It is a solid at 20°C . The melting point ranges from 54.0 to 57.0°C .Wissenschaftliche Forschungsanwendungen
Anti-HIV-Mittel
“Methyl-4-(Bromethinyl)benzoat” wird bei der Herstellung potenzieller Anti-HIV-Mittel verwendet . Dies deutet darauf hin, dass es eine entscheidende Rolle bei der Entwicklung neuer Medikamente zur Bekämpfung von HIV spielen könnte.
Aldose-Reduktase-Inhibitoren
Diese Verbindung wird auch als Katalysator für die Umlagerung von Benzylthiothiazolin-Derivaten bei der Herstellung von Aldose-Reduktase-Inhibitoren verwendet . Aldose-Reduktase-Inhibitoren sind Medikamente, die Schäden an Blutgefäßen, Nerven und Organen bei Menschen mit Langzeitdiabetes verhindern.
Arzneimittelzwischenprodukt
“this compound” ist ein wichtiges Arzneimittelzwischenprodukt . Arzneimittelzwischenprodukte sind Substanzen, die bei der Herstellung von pharmazeutischen Wirkstoffen verwendet werden.
Synthese von 9-O-(4-Carboxybenzyl)Berberin (CBB)
Diese Verbindung kann bei der Synthese von 9-O-(4-Carboxybenzyl)Berberin (CBB) verwendet werden . CBB ist ein Derivat von Berberin, einem pflanzlichen Alkaloid mit verschiedenen pharmakologischen Wirkungen.
Safety and Hazards
“Methyl 4-(bromoethynyl)benzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Mode of Action
It’s known that the compound is an ester and it’s used as a drug intermediate . The ester group in Methyl 4-(bromoethynyl)benzoate is slightly twisted out of the plane of the central aromatic ring , which may influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound is used in the preparation of potential anti-hiv agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Action Environment
It’s known that the compound is a lachrymator and an important drug intermediate .
Eigenschaften
IUPAC Name |
methyl 4-(2-bromoethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAXOQWVIMIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450152 | |
| Record name | methyl 4-(bromoethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225928-10-9 | |
| Record name | methyl 4-(bromoethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


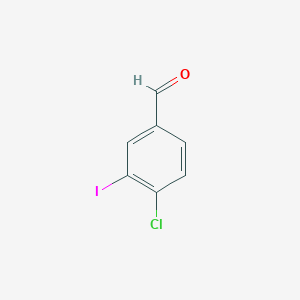
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)

